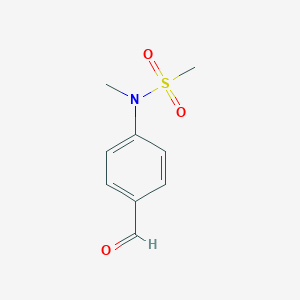

N-(4-Formylphenyl)-N-methylmethanesulfonamide

Description

BenchChem offers high-quality N-(4-Formylphenyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Formylphenyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

N-(4-formylphenyl)-N-methylmethanesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |

InChI Key |

XACFYIVXEJONDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Molecular Properties of N-(4-Formylphenyl)-N-methylmethanesulfonamide

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic selection of bifunctional building blocks is critical for developing complex active pharmaceutical ingredients (APIs). N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS: 1895393-75-5) is a highly versatile intermediate[1][2]. It features an electrophilic para-formyl group primed for carbon-carbon or carbon-nitrogen bond formation, coupled with an N-methylated sulfonamide moiety that acts as a metabolically stable, lipophilic pharmacophore.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and downstream applications—particularly its emerging role in the synthesis of epigenetic modulators such as DNA methyltransferase 1 (DNMT1) inhibitors[3].

Physicochemical and Structural Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The N-methylation of the sulfonamide group eliminates its hydrogen-bond donating capability, a common strategic modification used to increase membrane permeability and oral bioavailability in final drug candidates.

Quantitative Data Summary

| Property | Value | Structural Significance |

| Chemical Name | N-(4-Formylphenyl)-N-methylmethanesulfonamide | IUPAC nomenclature[4]. |

| CAS Number | 1895393-75-5 | Unique registry identifier[2]. |

| Molecular Formula | C₉H₁₁NO₃S | Core elemental composition[4]. |

| Molecular Weight | 213.25 g/mol | Optimal low-MW fragment for lead optimization[4]. |

| Exact Mass | 213.0460 Da | Critical for High-Resolution Mass Spectrometry (HRMS)[5]. |

| H-Bond Donors | 0 | N-methylation prevents H-bond donation, improving LogP. |

| H-Bond Acceptors | 3 | Two on the sulfonyl group, one on the formyl oxygen. |

| Rotatable Bonds | 3 | Allows conformational flexibility for target binding. |

| Calculated TPSA | ~54.5 Ų | Well within the <140 Ų limit for oral bioavailability. |

Synthetic Methodology & Experimental Protocols

The synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide is typically achieved through a two-step sequence starting from commercially available 4-aminobenzaldehyde.

Figure 1: Step-by-step synthetic workflow for N-(4-Formylphenyl)-N-methylmethanesulfonamide.

Protocol 1: Sulfonylation of 4-Aminobenzaldehyde

Objective: Establish the methanesulfonamide linkage. Causality & Design: Methanesulfonyl chloride (MsCl) is highly moisture-sensitive. Anhydrous dichloromethane (DCM) is used to prevent the hydrolysis of MsCl into methanesulfonic acid, which would drastically reduce the yield. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

Step-by-Step Procedure:

-

Preparation: Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add anhydrous pyridine (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Introduce methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar aniline spot confirms completion.

-

Workup: Quench with 1N HCl to remove excess pyridine, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-(4-formylphenyl)methanesulfonamide.

Protocol 2: N-Methylation of the Sulfonamide

Objective: Install the N-methyl group to yield the final target. Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because it is mild enough to selectively deprotonate the acidic sulfonamide N-H (pKa ~10) without triggering unwanted aldol condensations at the sensitive formyl group. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the Sₙ2 substitution with methyl iodide (MeI).

Step-by-Step Procedure:

-

Preparation: Dissolve N-(4-formylphenyl)methanesulfonamide (1.0 eq) in anhydrous DMF (0.3 M).

-

Deprotonation: Add finely powdered K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature.

-

Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Stir the reaction at room temperature for 3 hours.

-

Validation: Monitor via LC-MS. The mass shift from[M+H]⁺ 200.0 to 214.05 confirms successful methylation.

-

Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum to afford pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.

Reactivity Pathways and Downstream Applications

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde acts as a versatile synthetic handle for late-stage functionalization.

Figure 2: Key downstream synthetic pathways utilizing the formyl functional group.

Application in Epigenetic Drug Discovery

Recent advancements in oncology have highlighted the importance of DNA methyltransferase 1 (DNMT1) inhibitors[3]. Aberrant DNMT1 function leads to the hypermethylation of tumor suppressor genes. N-(4-Formylphenyl)-N-methylmethanesulfonamide is frequently utilized as a precursor in the synthesis of novel, non-cytotoxic DNMT1 inhibitors[3].

Through reductive amination (using sodium triacetoxyborohydride, NaBH(OAc)₃), the formyl group is converted into a substituted benzylamine. This transformation allows researchers to attach complex heterocyclic target-binding domains while retaining the N-methylmethanesulfonamide tail to optimize the molecule's pharmacokinetic profile and binding affinity within the enzyme's catalytic pocket.

Analytical Characterization & Validation

To ensure scientific integrity and trustworthiness, any synthesized batch of N-(4-Formylphenyl)-N-methylmethanesulfonamide must be validated against the following analytical standards:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.95 (s, 1H): Confirms the presence of the intact aldehyde proton.

-

δ 7.95 (d, J = 8.4 Hz, 2H) & δ 7.55 (d, J = 8.4 Hz, 2H): Characteristic AA'BB' splitting pattern of the para-substituted phenyl ring.

-

δ 3.35 (s, 3H): N-methyl protons.

-

δ 2.90 (s, 3H): S-methyl protons of the methanesulfonyl group.

-

-

LC-MS (ESI+):

-

Calculated Exact Mass: 213.0460[5].

-

Observed [M+H]⁺: m/z 214.05.

-

Observed [M+Na]⁺: m/z 236.03.

-

References

- Google Patents. "WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications". World Intellectual Property Organization.

-

National Center for Biotechnology Information (PubChem). "1,1-Dioxo-1,2-benzothiazol-3-one;ethane | C9H11NO3S | CID 54189935" (Reference for Exact Mass & Formula properties of C9H11NO3S isomers). PubChem Database. Available at: [Link]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 1895393-75-5|Methanesulfonamide, N-(4-formylphenyl)-N-methyl-|BLD Pharm [bldpharm.com]

- 3. WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications - Google Patents [patents.google.com]

- 4. N-(4-甲酰苯基)-N-甲基甲磺酰胺 CAS#: 1895393-75-5 [m.chemicalbook.com]

- 5. 1,1-Dioxo-1,2-benzothiazol-3-one;ethane | C9H11NO3S | CID 54189935 - PubChem [pubchem.ncbi.nlm.nih.gov]

Determining the Solubility Profile of N-(4-Formylphenyl)-N-methylmethanesulfonamide in DMSO and Methanol: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of early-stage research. This guide provides an in-depth technical framework for determining the solubility of N-(4-Formylphenyl)-N-methylmethanesulfonamide in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. We will move beyond simple data reporting to establish a robust, scientifically-grounded methodology for characterization, experimental determination, and data interpretation.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental physicochemical property that dictates the viability of a compound for further development.[1][2] In drug discovery, poor solubility can severely limit a compound's absorption and bioavailability, often leading to the termination of promising candidates.[3][4]

This guide focuses on N-(4-Formylphenyl)-N-methylmethanesulfonamide and two common solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[5][6][7][8] Its high boiling point and miscibility with water make it a standard for creating high-concentration stock solutions in screening assays.[7][9]

-

Methanol (MeOH): A polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[10][11] It is widely used in organic synthesis, chromatography, and as a co-solvent to improve the aqueous solubility of compounds.[11][12]

We will explore the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the nuances of data analysis.

Part 1: Physicochemical Characterization and Solubility Prediction

Before any empirical testing, a theoretical assessment of the solute and solvents can provide valuable insights and predictions. This is grounded in the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[13]

Compound Profile: N-(4-Formylphenyl)-N-methylmethanesulfonamide

-

Molecular Formula: C9H11NO3S[14]

-

Molecular Weight: 213.25 g/mol [14]

-

Structural Features:

-

An aromatic phenyl ring (nonpolar character).

-

A formyl group (-CHO), which is polar and can act as a hydrogen bond acceptor.

-

A sulfonamide group (-SO2N(CH3)-), which is highly polar and contains electronegative oxygen and nitrogen atoms, but with the nitrogen being tertiary, it cannot act as a hydrogen bond donor.

-

Solvent Properties

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Formula | (CH3)2SO | CH3OH |

| Type | Polar Aprotic[6][7][9] | Polar Protic[10] |

| Boiling Point | 189 °C[6] | 64.7 °C[10][11] |

| Polarity Index | 7.2 | 5.1[12] |

| Key Interactions | Strong dipole-dipole interactions. Can accept hydrogen bonds. | Can both donate and accept hydrogen bonds.[12] |

Solubility Prediction

Based on the structures, we can hypothesize:

-

In DMSO: The strong polar nature of both the sulfonamide group and DMSO's sulfoxide group suggests that significant dipole-dipole interactions will drive solubility. The aromatic ring will have favorable interactions with the methyl groups of DMSO. Therefore, N-(4-Formylphenyl)-N-methylmethanesulfonamide is expected to exhibit high solubility in DMSO.

-

In Methanol: The formyl and sulfonamide oxygens on the compound can accept hydrogen bonds from methanol's hydroxyl group. Methanol's methyl group can interact with the compound's aromatic ring. While good solubility is expected, it may be less than in DMSO due to the compound's inability to donate hydrogen bonds to the methanol.

The following diagram illustrates the potential intermolecular interactions driving solubility.

Caption: Shake-Flask method workflow for solubility determination.

Detailed Protocol

Materials:

-

N-(4-Formylphenyl)-N-methylmethanesulfonamide (solid, high purity)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector [15]* Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of N-(4-Formylphenyl)-N-methylmethanesulfonamide to several glass vials. An amount that ensures undissolved solid remains at the end of the experiment is crucial. For example, start with ~10-20 mg.

-

Accurately add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to each vial.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

-

Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium. [4][16]

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. [17] * Carefully withdraw an aliquot of the clear supernatant from each vial. Causality Note: This step is critical to avoid transferring any solid particles, which would artificially inflate the measured concentration.

-

-

Quantification via Reverse-Phase HPLC (RP-HPLC):

-

RP-HPLC separates compounds based on their hydrophobicity. [18][19][20]A nonpolar stationary phase is used with a polar mobile phase. [19][21] * Prepare a Calibration Curve: Create a series of standard solutions of the compound in the respective solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Analyze Samples: Dilute the supernatant samples with the appropriate solvent to fall within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system.

-

The concentration of the compound in the supernatant is determined by comparing its peak area to the calibration curve. [15]

-

Part 3: Data Presentation and Interpretation

The results from the HPLC analysis should be meticulously recorded and analyzed.

Illustrative Data Table: HPLC Calibration

This table represents hypothetical data for generating a calibration curve in Methanol.

| Standard Conc. (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 15,230 |

| 5.0 | 75,980 |

| 10.0 | 151,500 |

| 25.0 | 378,900 |

| 50.0 | 755,100 |

From this data, a linear regression would be performed (y = mx + c), where y is the peak area and x is the concentration. The resulting equation allows for the calculation of unknown concentrations.

Final Solubility Calculation

The final solubility is calculated by multiplying the concentration determined from the HPLC analysis by the dilution factor used.

Example Calculation:

-

Supernatant from a Methanol vial was diluted 100-fold.

-

The diluted sample gave a concentration of 45.2 µg/mL from the HPLC calibration curve.

-

Calculated Solubility = 45.2 µg/mL * 100 = 4520 µg/mL = 4.52 mg/mL

Summarized Solubility Profile

The final data should be presented clearly, including the mean of the replicates and the standard deviation.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| DMSO | 25 | Hypothetical Value >50 | e.g., ± 2.1 |

| Methanol | 25 | Hypothetical Value ~4.5 | e.g., ± 0.2 |

Note: These are illustrative values based on the initial physicochemical assessment. Actual experimental results are required for definitive figures.

Conclusion

This guide provides a comprehensive framework for determining the solubility of N-(4-Formylphenyl)-N-methylmethanesulfonamide in DMSO and Methanol. By combining theoretical prediction with the rigorous, gold-standard shake-flask experimental method, researchers can generate reliable and reproducible thermodynamic solubility data. This information is indispensable for making informed decisions in subsequent stages of research and development, from designing screening assays to formulating dosage forms. Adherence to this self-validating protocol ensures the scientific integrity of the results, providing a trustworthy foundation for any research program.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

Oreate AI Blog. (2026, January 15). Understanding the Polarity Index of Methanol: A Key to Solvent Behavior. [Link]

-

gChem. (n.d.). DMSO Physical Properties. [Link]

-

Geometry of Molecules. (2020, October 27). CH3OH Polar or Nonpolar: Methanol Polarity. [Link]

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

The Organic Chemistry Tutor. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

-

IEEE Xplore. (2021, December 20). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

SATHEE. (n.d.). Chemistry Methanol. [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

-

ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

-

AgroPages. (2023, May 2). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

-

JASCO Global. (2025, December 9). Principles of HPLC (3) Separation modes. [Link]

-

Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]

-

CHROMacademy. (n.d.). Reversed Phase Chromatography. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

-

ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]

-

MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. [Link]

-

Master Organic Chemistry. (n.d.). Polarity of Solvents. [Link]

-

OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

ScienceDirect. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. [Link]

-

GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

-

BioForum. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. [Link]

-

PubChem. (n.d.). N-(4-Formylphenyl)formamide. [Link]

-

PubChem. (n.d.). 4-Formylphenyl methanesulfonate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. Dimethyl Sulfoxide: A Widely Used Polar Aprotic Solvent_Chemicalbook [chemicalbook.com]

- 6. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. geometryofmolecules.com [geometryofmolecules.com]

- 11. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 12. Understanding the Polarity Index of Methanol: A Key to Solvent Behavior - Oreate AI Blog [oreateai.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 1895393-75-5|Methanesulfonamide, N-(4-formylphenyl)-N-methyl-|BLD Pharm [bldpharm.com]

- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 16. raytor.com [raytor.com]

- 17. researchgate.net [researchgate.net]

- 18. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 19. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 20. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 21. jasco-global.com [jasco-global.com]

An In-depth Technical Guide to N-(4-Formylphenyl)-N-methylmethanesulfonamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Formylphenyl)-N-methylmethanesulfonamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information on its close structural analog, N-(4-Formylphenyl)methanesulfonamide, to provide a more complete understanding of its chemical characteristics and potential applications.

Introduction and Chemical Identity

N-(4-Formylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a formylphenyl group attached to a nitrogen atom which is also bonded to a methyl group and a methanesulfonyl group. The presence of both a reactive aldehyde and a stable sulfonamide moiety makes this compound a potentially valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antibacterial, antitumor, and carbonic anhydrase inhibitory properties[1][2]. The formyl group, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations.

The key distinction between the primary topic of this guide and its close analog lies in the methylation of the sulfonamide nitrogen. This structural difference can significantly impact the compound's physicochemical properties, reactivity, and biological activity.

Compound Identification:

| Compound Name | CAS Number | Molecular Formula |

| N-(4-Formylphenyl)-N-methylmethanesulfonamide | 1895393-75-5 | C9H11NO3S |

| N-(4-Formylphenyl)methanesulfonamide | 83922-54-7 | C8H9NO3S |

Physicochemical and Spectral Data

Detailed experimental physicochemical data for N-(4-Formylphenyl)-N-methylmethanesulfonamide is not extensively reported in the public domain. However, based on its structure and data from its non-N-methylated analog, we can compile the following information:

| Property | N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS: 1895393-75-5) | N-(4-Formylphenyl)methanesulfonamide (CAS: 83922-54-7) | Source(s) |

| Molecular Weight | 213.25 g/mol (calculated) | 199.23 g/mol | [3] |

| SMILES Code | CS(=O)(=O)N(C1=CC=C(C=O)C=C1)C | O=CC1=CC=C(NS(C)(=O)=O)C=C1 | [4] |

| Appearance | Predicted to be a solid at room temperature. | Solid | |

| Solubility | Predicted to be soluble in organic solvents like DCM, THF, and alcohols. | Soluble in organic solvents. | |

| Melting Point | Not available. | Not available. | |

| Boiling Point | Not available. | Not available. | |

| Spectral Data | NMR, LC-MS, and UPLC data may be available from commercial suppliers.[4] | Available from commercial suppliers. |

Synthesis and Experimental Protocols

Proposed Synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide

This proposed two-step synthesis starts with the sulfonylation of 4-aminobenzaldehyde followed by N-methylation.

Step 1: Synthesis of N-(4-Formylphenyl)methanesulfonamide

This step involves the reaction of 4-aminobenzaldehyde with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid byproduct.

-

Materials: 4-aminobenzaldehyde, methanesulfonyl chloride, pyridine (or triethylamine), dichloromethane (DCM), 1M HCl, saturated NaHCO3 solution, brine, and anhydrous MgSO4.

-

Protocol:

-

Dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: N-methylation of N-(4-Formylphenyl)methanesulfonamide

The secondary sulfonamide from Step 1 can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride.

-

Materials: N-(4-Formylphenyl)methanesulfonamide (from Step 1), methyl iodide (or dimethyl sulfate), potassium carbonate (or sodium hydride), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Protocol:

-

To a stirred solution of N-(4-Formylphenyl)methanesulfonamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain N-(4-Formylphenyl)-N-methylmethanesulfonamide.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of N-(4-Formylphenyl)-N-methylmethanesulfonamide.

Potential Applications in Research and Drug Development

While specific applications for N-(4-Formylphenyl)-N-methylmethanesulfonamide are not yet widely documented, its bifunctional nature suggests several potential uses in medicinal chemistry and materials science.

-

Intermediate for Complex Molecule Synthesis: The aldehyde group can serve as a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. This allows for the introduction of diverse functional groups and the construction of larger molecular scaffolds.

-

Scaffold for Biologically Active Compounds: The sulfonamide moiety is a common feature in many therapeutic agents. The N-methyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. By modifying the formyl group, libraries of novel compounds could be synthesized and screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

-

Probes and Labeling Reagents: The aldehyde functionality can be used to covalently attach the molecule to biomolecules, such as proteins or peptides, through their amino groups. This could be useful in the development of chemical probes or labeling reagents for biological studies.

Safety and Handling

Specific safety and handling information for N-(4-Formylphenyl)-N-methylmethanesulfonamide is not available. However, based on general knowledge of related chemicals, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

N-(4-Formylphenyl)-N-methylmethanesulfonamide is a compound with significant potential as a versatile building block in organic synthesis, particularly for applications in drug discovery and development. While detailed experimental data for this specific molecule is currently limited, this guide provides a comprehensive overview based on its chemical structure and information from its close analog, N-(4-Formylphenyl)methanesulfonamide. The proposed synthesis protocol and discussion of potential applications aim to facilitate further research and exploration of this promising compound. As with any chemical, appropriate safety precautions should be observed during handling and use.

References

- Chohan, Z. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o769.

-

PubChem. (n.d.). 4-Formylphenyl methanesulfonate. Retrieved from [Link]

- Royal Society of Chemistry. (2016). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry, 14(3), 857-861.

- Akkurt, M., et al. (2013). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677.

Sources

- 1. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Formylphenyl)methanesulfonamide | CAS 83922-54-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1895393-75-5|Methanesulfonamide, N-(4-formylphenyl)-N-methyl-|BLD Pharm [bldpharm.com]

A Technical Guide to the Strategic Role of N-(4-Formylphenyl)-N-methylmethanesulfonamide in Dofetilide Synthesis

This document provides an in-depth technical analysis of N-(4-Formylphenyl)-N-methylmethanesulfonamide, a critical intermediate in the manufacturing of Dofetilide. We will explore the rationale behind its use, detailing its contribution to the efficiency, purity, and overall success of the Dofetilide synthesis process. This guide is intended for researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.

Executive Summary: The Strategic Importance of a Key Intermediate

Dofetilide, a potent Class III antiarrhythmic agent, is a cornerstone in the management of atrial fibrillation and flutter.[1][2] Its mechanism of action relies on the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential and effective refractory period.[1][3] The synthesis of such a structurally specific molecule necessitates a robust and well-controlled manufacturing process. The selection of intermediates is paramount to achieving high yield and purity of the final Active Pharmaceutical Ingredient (API).

N-(4-Formylphenyl)-N-methylmethanesulfonamide emerges as a pivotal intermediate in several patented and practiced synthetic routes to Dofetilide. Its bifunctional nature—possessing both a reactive aldehyde (formyl) group and a stable, pharmacologically significant methanesulfonamide moiety—makes it an ideal precursor for the convergent synthesis of the Dofetilide molecule. This guide will elucidate the strategic advantages conferred by this intermediate, focusing on the core chemical transformations it undergoes and the rationale for its selection over alternative synthetic pathways.

The Methanesulfonamide Moiety: More Than a Functional Group

The methanesulfonamide group (-SO₂NHCH₃) is a recurring motif in a multitude of approved pharmaceutical agents.[4][5] Its prevalence is not coincidental; this functional group imparts several desirable physicochemical properties to a molecule.

Key Attributes of the Methanesulfonamide Group:

-

Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like ion channels and enzymes.[4] In Dofetilide, the two methanesulfonamide groups are crucial for its binding and inhibitory activity on the IKr potassium channel.[4]

-

Metabolic Stability: The sulfonyl group provides a stable scaffold that is resistant to metabolic degradation, contributing to a more predictable pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The inclusion of a sulfonamide can influence a drug's solubility, lipophilicity, and overall absorption, distribution, metabolism, and excretion (ADME) properties.

The N-methylated form, as seen in the intermediate, is a direct structural precursor to one of the terminal methanesulfonamide groups in the final Dofetilide molecule, simplifying the later stages of synthesis.[2]

Synthetic Pathway Analysis: The Role of N-(4-Formylphenyl)-N-methylmethanesulfonamide

The synthesis of Dofetilide typically involves the coupling of two key fragments. One fragment contains the N-methylmethanesulfonamide-substituted phenyl ring, and the other contains the phenoxy-ethylamine portion, which also bears a methanesulfonamide group. N-(4-Formylphenyl)-N-methylmethanesulfonamide serves as the aldehyde-bearing fragment.

The core reaction involving this intermediate is reductive amination .[6][7] This powerful and widely used C-N bond-forming reaction is a cornerstone of pharmaceutical synthesis.[6]

Sources

- 1. What is the mechanism of Dofetilide? [synapse.patsnap.com]

- 2. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dofetilide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Formyl Group in N-(4-Formylphenyl)-N-methylmethanesulfonamide

Introduction

N-(4-Formylphenyl)-N-methylmethanesulfonamide is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a reactive aldehyde (formyl) group and a sulfonamide moiety, making it a versatile building block for the synthesis of complex molecular architectures and potential drug candidates.[2][3] The sulfonamide group, known for its prevalence in a wide array of therapeutic agents, imparts specific electronic properties that modulate the reactivity of the aromatic ring and its substituents.[4][5][6] This guide provides a comprehensive technical overview of the reactivity of the formyl group in this molecule, offering insights into its electronic nature and a detailed exploration of its key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Electronic Profile and Reactivity of the Formyl Group

The reactivity of the formyl group in N-(4-Formylphenyl)-N-methylmethanesulfonamide is intrinsically linked to the electronic influence of the N-methylmethanesulfonamide substituent. The sulfonamide group is a powerful electron-withdrawing group (EWG), a characteristic that significantly impacts the electrophilicity of the formyl carbon.[7][8] This electron-withdrawing nature arises from both the inductive effect of the highly electronegative oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair into the sulfonyl group, which reduces its ability to donate electron density to the aromatic ring.[9]

Consequently, the N-methylmethanesulfonamide group deactivates the benzene ring towards electrophilic aromatic substitution, making the formyl group the primary site for chemical modification.[7][10] The strong electron-withdrawing effect enhances the partial positive charge on the formyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened electrophilicity is a key determinant of the reaction conditions and outcomes for various transformations.

Key Chemical Transformations of the Formyl Group

The enhanced electrophilicity of the formyl group in N-(4-Formylphenyl)-N-methylmethanesulfonamide allows for a diverse range of chemical reactions. The following sections detail the most pertinent of these transformations, providing both mechanistic insights and practical experimental protocols.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis and a highly effective method for converting the formyl group into a secondary or tertiary amine.[11][12][13] This one-pot reaction typically involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and efficient reagent for this purpose, tolerating a wide range of functional groups.[11][12]

Experimental Protocol: Reductive Amination with a Primary Amine

Objective: To synthesize the corresponding N-substituted aminomethyl derivative.

Materials:

-

N-(4-Formylphenyl)-N-methylmethanesulfonamide

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in DCE (0.2 M), add the primary amine (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes. For less reactive amines or ketones, a catalytic amount of acetic acid can be added.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient).

Expected Outcome: High yield of the desired secondary amine. The reaction is generally clean with minimal side products.[11]

Diagram: Reductive Amination Workflow

Caption: Workflow for the reductive amination of N-(4-Formylphenyl)-N-methylmethanesulfonamide.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[14][15][16] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent) to form a new carbon-carbon double bond with high regioselectivity.[15][17] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[18]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Objective: To synthesize the corresponding (E)-alkene.

Materials:

-

N-(4-Formylphenyl)-N-methylmethanesulfonamide

-

Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in THF (0.3 M).

-

Add the stabilized phosphonium ylide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within a few hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with a mixture of ethyl acetate and hexanes to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold ethyl acetate/hexanes.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Expected Outcome: A good to excellent yield of the (E)-alkene. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

Diagram: Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions. The resulting carboxylate salt is then protonated to yield the carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

Objective: To synthesize N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.

Materials:

-

N-(4-Formylphenyl)-N-methylmethanesulfonamide

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in a 1 M aqueous solution of NaOH.

-

Cool the solution in an ice bath and add a solution of KMnO₄ (2.0 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color disappears (a brown precipitate of MnO₂ will form).

-

Filter the reaction mixture to remove the MnO₂ and wash the solid with water.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl until a precipitate forms.

-

If the solution remains colored, add a small amount of solid NaHSO₃ to decolorize it.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome: A high yield of the corresponding carboxylic acid as a solid.

Reduction to Benzyl Alcohol

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[19] This reaction is typically fast and high-yielding.

Experimental Protocol: Reduction with Sodium Borohydride

Objective: To synthesize N-(4-(Hydroxymethyl)phenyl)-N-methylmethanesulfonamide.

Materials:

-

N-(4-Formylphenyl)-N-methylmethanesulfonamide

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-(4-Formylphenyl)-N-methylmethanesulfonamide (1.0 eq) in methanol (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction at 0 °C and monitor by TLC. The reaction is usually complete within 30-60 minutes.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization if necessary.

Expected Outcome: A nearly quantitative yield of the benzyl alcohol derivative.

Quantitative Data Summary

While specific experimental data for N-(4-Formylphenyl)-N-methylmethanesulfonamide is not extensively published, the following table provides expected yields based on analogous reactions reported in the literature for structurally similar aromatic aldehydes.

| Reaction | Reagents | Solvent | Expected Yield |

| Reductive Amination | Primary Amine, NaBH(OAc)₃ | DCE or THF | >85% |

| Wittig Reaction | Stabilized Ylide | THF or DCM | 70-95% |

| Oxidation | KMnO₄, NaOH | Water | >90% |

| Reduction | NaBH₄ | Methanol | >95% |

Conclusion

The formyl group of N-(4-Formylphenyl)-N-methylmethanesulfonamide is a highly reactive and synthetically versatile functional group. The strong electron-withdrawing nature of the N-methylmethanesulfonamide moiety enhances the electrophilicity of the aldehyde, facilitating a wide range of nucleophilic additions and related transformations. The protocols outlined in this guide for reductive amination, Wittig olefination, oxidation, and reduction provide reliable and high-yielding methods for the chemical modification of this valuable building block. A thorough understanding of its reactivity profile empowers researchers in the fields of organic synthesis and drug discovery to effectively utilize N-(4-Formylphenyl)-N-methylmethanesulfonamide in the design and construction of novel and complex molecular entities.

References

- Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel C

- N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. PMC.

- Wittig Reaction. Organic Chemistry Portal.

- Wittig reaction. Wikipedia.

- Wittig Reaction. Alfa Chemistry.

- Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis.

- Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfon

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- N-(4-formylphenyl)-N-methyl-Methanesulfonamide. BLDpharm.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

- Application Notes and Protocols: 4-Formylphenyl Benzenesulfon

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Electrophilic arom

- Process for the preparation of benzyl alcohols.

- Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health.

- 4-Formylphenyl Benzenesulfonate: A Comprehensive Technical Review. Benchchem.

- Amine synthesis by reductive amination (reductive alkyl

- Substituent Effects in the Reactivity of Arom

- Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI.

- Reactions of Arom

- Reductive Amination, and How It Works. Master Organic Chemistry.

- EDG vs EWG — Reactivity of Arom

- Wittig Reaction. Chemistry LibreTexts.

- Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes.

- An efficient and high purity method for the synthesis of hydroxyl benzyl alcohols. Journal of Chemical and Pharmaceutical Research.

- Activating and Deactiv

- 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. PMC.

Sources

- 1. 1895393-75-5|Methanesulfonamide, N-(4-formylphenyl)-N-methyl-|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. jocpr.com [jocpr.com]

Safety Data Sheet (SDS) and handling precautions for methanesulfonamide derivatives

Title: Technical Guide: Safety, Handling, and Toxicological Profiling of Methanesulfonamide Derivatives Subtitle: A Protocol-Driven Approach for Medicinal Chemistry and Drug Development Applications

Executive Summary: The Bioisostere Context

Methanesulfonamide (

This guide moves beyond generic "GHS warnings" to address the specific risks associated with synthesizing and handling these compounds in a high-throughput medicinal chemistry environment. It focuses on the structure-hazard relationship , distinguishing between the relatively benign non-arylamine sulfonamides and their reactive synthetic precursors.

Hazard Identification & Structure-Activity Toxicology

The Acidity Shift & Corrosivity Risks

The core safety distinction lies in the proton acidity.

-

Parent Methanesulfonamide: Weakly acidic (pKa

10.8). Handling risks are primarily dust inhalation and mechanical irritation. -

N-Acyl Methanesulfonamides (Bioisosteres): The electron-withdrawing carbonyl group dramatically increases acidity (pKa

3.5–4.5), mimicking carboxylic acids.-

Risk: Concentrated solutions of acyl sulfonamides can be corrosive to mucous membranes.

-

Reactivity: Unlike carboxylic acids, they do not form toxic acyl glucuronides (reducing liver toxicity risks), but they can be activated into electrophilic species (e.g., via "safety-catch" linker chemistry) that are potent alkylating agents.

-

Sulfonamide Allergy: Differentiating Risks

A persistent safety concern is cross-reactivity in personnel with "sulfa allergies."

-

Scientific Reality: Hypersensitivity is primarily driven by the

-arylamine moiety found in antibiotics (e.g., sulfamethoxazole). -

Methanesulfonamide Profile: Lacks the arylamine group. Current toxicological consensus indicates negligible cross-reactivity risk for non-arylamine sulfonamides. However, sensitization via skin contact is still possible; nitrile gloves are mandatory.

Table 1: Comparative Hazard Profile

| Feature | Methanesulfonamide (Parent) | N-Acyl Methanesulfonamide (Derivative) | Sulfonyl Chloride (Precursor) |

| CAS | 3144-09-0 | Variable | Variable |

| pKa | ~10.8 (Weak Acid) | ~4.5 (Moderate Acid) | N/A (Electrophile) |

| Primary Hazard | Irritant (Eye/Skin) | Corrosive / Irritant | Corrosive / Water Reactive |

| Tox Mechanism | Enzyme Inhibition (e.g., CA) | Kinase/Protease Inhibition | Alkylating Agent |

| Metabolic Risk | Stable | Stable (No Glucuronidation) | Rapid Hydrolysis (HCl gas) |

Self-Validating Handling Protocols

Synthesis Precursor Management (The "Hidden" Hazard)

The synthesis of methanesulfonamide derivatives often employs methanesulfonyl chloride (MsCl) or chlorosulfonyl isocyanate .

-

Protocol:

-

Quenching Verification: Never assume MsCl is consumed. Validate reaction completion via TLC/LCMS before aqueous workup to prevent delayed exotherms in the separatory funnel.

-

Gas Trap: Reactions involving MsCl liberate HCl gas. A self-validating setup must include a bubbler trap (NaOH solution) to visualize gas evolution and neutralization.

-

"Safety-Catch" Linker Precautions

In solid-phase synthesis, N-acyl sulfonamides are often used as "safety-catch" linkers.[2]

-

Hazard: These are designed to be stable until "activated" (e.g., by alkylation with iodoacetonitrile), rendering them highly susceptible to nucleophilic attack.

-

Handling Rule: Treat any "activated" resin or intermediate as a sensitizing alkylator . Double-glove (Nitrile + Laminate) when handling activated linkers.

Emergency Response: Spill Neutralization Logic

-

Scenario: Spillage of N-acyl methanesulfonamide solution.

-

Incorrect Action: Wiping immediately with water (spreads the acid).

-

Correct Protocol:

-

Isolate: Perimeter check.

-

Neutralize: Apply Sodium Bicarbonate (

) slurry. -

Validation: Wait for effervescence (

evolution) to cease. This visual cue confirms the acid is neutralized. -

Cleanup: Absorb stable salt with vermiculite.

-

Visualizations & Workflows

Diagram 1: Safety Decision Logic for Sulfonamide Derivatives

This flowchart guides the researcher through the risk assessment process based on chemical structure.

Caption: Decision tree for selecting PPE based on structural moieties. Arylamines require higher respiratory protection due to sensitization potential.

Diagram 2: Bioisostere Acidity & Reactivity

Visualizing why N-acyl derivatives require different handling than the parent compound.

Caption: Comparison of Carboxylic Acids and their Acyl Sulfonamide bioisosteres, highlighting the safety advantage (metabolic stability) vs. handling risk (acidity).[1][2][3][4][6][7][8][9][10][11][12][13]

Regulatory & Disposal Compliance

-

Waste Classification:

-

Methanesulfonamide derivatives are generally not U-listed or P-listed wastes under RCRA (USA).

-

Characteristic Waste: If the pH of a waste solution containing N-acyl sulfonamides is

, it must be classified as D002 (Corrosive) .

-

-

Disposal Protocol:

-

Do not mix with strong oxidizers (e.g., nitric acid waste) as this can generate toxic nitrogen/sulfur oxide gases.

-

Segregate into "Organic Acids" waste streams.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72879, Methanesulfonamide. Retrieved from [Link]

-

Kumari, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Agricultural Science. Retrieved from [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Acyl Sulfonamides. Retrieved from [Link]

-

American Chemical Society. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry for Modification of Proteins. Accounts of Chemical Research. Retrieved from [Link]

-

University of Maryland. (2013). Mythbuster: Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics. Retrieved from [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. frontiersrj.com [frontiersrj.com]

- 9. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Bioisosteric Applications of N-Methylmethanesulfonamide in Modern Drug Design

Introduction: The Strategic Imperative of Bioisosterism

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Often, initial leads, while potent, are saddled with suboptimal physicochemical and pharmacokinetic properties, such as poor solubility, rapid metabolism, or off-target toxicity.[1][2][3] Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a strategic approach to systematically address these liabilities.[3][4][5] This principle involves substituting a functional group within a lead molecule with another group that shares similar spatial and electronic characteristics, with the goal of retaining or improving biological activity while enhancing its drug-like properties.[6][7]

This guide focuses on a particularly versatile, non-classical bioisostere: the N-methylmethanesulfonamide moiety. Its growing prevalence in drug design stems from its unique ability to modulate key molecular properties, including acidity, lipophilicity, metabolic stability, and hydrogen bonding capacity. We will explore the physicochemical rationale for its use, its application as a surrogate for common functional groups like carboxylic acids and phenols, and the practical implications for drug development programs.

Physicochemical Profile of the N-Methylmethanesulfonamide Moiety

Understanding the fundamental properties of the N-methylmethanesulfonamide group is critical to appreciating its strategic application. Unlike primary sulfonamides (R-SO₂NH₂), the N-methylation introduces significant, often beneficial, changes.

-

Acidity (pKa): Primary sulfonamides are weakly acidic, with a pKa typically in the range of 9-10.[4][8] The N-methylmethanesulfonamide moiety, however, has a predicted pKa of approximately 11.57, rendering its proton essentially non-acidic at physiological pH.[9] This is a crucial distinction. While an acidic sulfonamide might be a poor mimic for a carboxylic acid (pKa ~4-5), the non-ionizable N-methylated version can be used to replace the acidic group entirely, often to improve cell permeability by eliminating negative charge.

-

Hydrogen Bonding: The primary sulfonamide has two hydrogen bond donors (HBD) on the nitrogen and two hydrogen bond acceptors (HBA) (the sulfonyl oxygens).[10][11] N-methylation removes one of the most active HBDs. This modification is a key tool for medicinal chemists to reduce the polar surface area (PSA) and modulate solubility and permeability. The sulfonyl oxygens remain potent HBAs.

-

Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][12][13] The addition of a methyl group generally increases lipophilicity.[14] Replacing a polar, ionizable group like a carboxylic acid with the more neutral, non-ionizable N-methylmethanesulfonamide typically leads to a significant increase in LogP/D, which can enhance membrane permeability.[4]

-

Metabolic Stability: The N-H bond in primary and secondary sulfonamides can be a site for metabolic modification, including N-dealkylation or conjugation reactions. N-methylation blocks this position, often leading to a marked improvement in metabolic stability.[15][16][17] This is a common strategy to increase a compound's half-life and bioavailability.[18][19]

Comparative Physicochemical Properties

| Property | Carboxylic Acid (-COOH) | Primary Sulfonamide (-SO₂NH₂) | N-Methylmethanesulfonamide (-SO₂NHCH₃) |

| Typical pKa | ~4-5[4] | ~9-10[4][8] | ~11.6 (predicted)[9] |

| Charge at pH 7.4 | Anionic (-) | Neutral | Neutral |

| H-Bond Donors | 1 | 2 | 1 |

| H-Bond Acceptors | 2 | 2 | 2 |

| Relative Lipophilicity | Low (if ionized) | Moderate | Higher |

| Metabolic Liability | Prone to glucuronidation[4] | Potential N-dealkylation/conjugation | N-position blocked[16] |

Strategic Application 1: A Non-Ionizable Surrogate for Carboxylic Acids

Carboxylic acids are prevalent in drug molecules, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. However, their acidic nature means they are typically ionized at physiological pH, which can hinder their ability to cross cell membranes and the blood-brain barrier.[6][20]

Replacing a carboxylic acid with an N-methylmethanesulfonamide is a strategic decision to trade the acidic interaction for improved pharmacokinetic properties.

Causality Behind the Choice:

-

Enhanced Permeability: The primary driver for this substitution is the elimination of the negative charge. A neutral molecule generally exhibits higher passive diffusion across lipid bilayers, improving oral bioavailability and CNS penetration.

-

Improved Metabolic Profile: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which facilitates rapid excretion.[4] The N-methylmethanesulfonamide group is not a substrate for this pathway, potentially extending the drug's half-life.

-

Mimicking H-Bonding: While the ionic interaction is lost, the sulfonyl oxygens can still act as strong hydrogen bond acceptors, potentially mimicking the H-bonding pattern of the carboxylate group and preserving affinity for the target.

Workflow for Bioisosteric Replacement Evaluation

The decision to implement and test a bioisosteric replacement follows a logical, iterative process.

Caption: Iterative workflow for evaluating a bioisosteric replacement.

Strategic Application 2: Modulating Properties of Phenol Moieties

Phenols are another common functional group in drug design, capable of acting as both a hydrogen bond donor and acceptor. However, they suffer from rapid Phase II metabolism (glucuronidation and sulfation) and can be associated with toxicity concerns, such as the formation of reactive quinone methides.[21][22]

Replacing a phenol with an N-methyl-arylsulfonamide can address these liabilities. While structurally distinct, the sulfonamide NH can sometimes occupy a similar vector space as the phenolic OH, and the sulfonyl oxygens can engage in alternative H-bonding interactions within the target binding site.[23]

Causality Behind the Choice:

-

Blocking Metabolism: The primary advantage is the removal of the phenolic hydroxyl group, a major metabolic soft spot. This can dramatically increase the compound's in vivo stability.

-

Tuning Acidity and Lipophilicity: This replacement significantly alters the group's pKa and increases lipophilicity, which can be tuned to optimize the overall ADME profile.[23]

-

Exploring New Binding Interactions: The N-methylsulfonamide group presents a different steric and electronic profile to the target protein. While it may not perfectly replicate the phenol's interactions, it can form new, potent interactions, particularly through its strong hydrogen bond accepting sulfonyl oxygens.

Case Study: N-Methylsulfonamides in Kinase Inhibitors

The sulfonamide group is a well-established scaffold in the design of kinase inhibitors, which are a major class of cancer therapeutics.[24][25][26][27] The N-methylated variant is frequently employed to fine-tune properties. For instance, in the development of c-Met/Ron dual kinase inhibitors, the N-methylsulfonamide moiety has been incorporated into advanced drug candidates like MK-8033.[28]

Rationale in Kinase Inhibitor Design:

-

Hinge-Binding Mimicry: Kinase inhibitors often form critical hydrogen bonds with the "hinge" region of the ATP binding pocket. The sulfonyl oxygens of an N-methylsulfonamide can act as effective hinge-binding acceptors.

-

Solvent Front Engagement: The moiety can be positioned to interact with the solvent-exposed region of the binding site, allowing for modulation of solubility and permeability without disrupting core binding interactions.

-

Metabolic Hardening: Kinase inhibitors are often subject to extensive metabolism. N-methylation of a sulfonamide is a common "metabolic hardening" strategy to block a potential site of N-dealkylation and improve pharmacokinetic properties.[16]

Experimental Protocols

Protocol 5.1: General Synthesis of N-Methylmethanesulfonamide

This protocol outlines the straightforward synthesis of the core moiety from commercially available starting materials.[9][29]

Materials:

-

Methanesulfonyl chloride

-

Methylamine (e.g., 8M solution in ethanol)

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

-

Ice bath, round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

-

Charge a round-bottom flask with a stirred solution of methylamine in ethanol (4.8 equivalents) and cool to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the cooled amine solution. The addition should be controlled to maintain the temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 16 hours at room temperature.

-

Upon completion, remove the solvent (ethanol) via distillation under reduced pressure (rotary evaporation).

-

Dilute the resulting residue with dichloromethane (e.g., 200 mL for a 100g scale reaction).

-

A solid precipitate (methylamine hydrochloride) will form. Filter off the solid.

-

Concentrate the filtrate under reduced pressure to yield N-methylmethanesulfonamide, typically as an oil.[9][29]

-

Validation: Confirm product identity and purity using ¹H NMR and Mass Spectrometry. ¹H NMR (CDCl₃, 400 MHz) should show peaks around δ 4.8 (br s, 1H, NH), δ 2.9 (s, 3H, SO₂CH₃), and δ 2.8 (s, 3H, NCH₃).[29]

Diagram: Hydrogen Bonding Potential

This diagram illustrates the difference in hydrogen bonding capabilities, a key consideration in bioisosteric design.

Caption: Comparison of hydrogen bond donors and acceptors.

Protocol 5.2: In Vitro Metabolic Stability Assay using Liver Microsomes

This is a standard assay to evaluate the impact of the bioisosteric swap on metabolic stability.

Objective: To determine the rate of metabolism of a parent compound versus its N-methylsulfonamide analog.

Materials:

-

Test compounds (parent and analog), Verapamil (positive control)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (Solutions A & B)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (for quenching)

-

Incubator/water bath (37°C), LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of test compounds and controls. On ice, prepare a master mix of microsomes in phosphate buffer.

-

Incubation (without cofactor): Add the test compound (final concentration ~1 µM) to the microsome mix. Pre-incubate for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold ACN with an internal standard. The t=0 sample is taken immediately after adding NADPH.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an analysis plate or vial. Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Data Analysis & Validation: Plot the natural log of the percent remaining of the test compound against time. The slope of this line gives the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint). The positive control (Verapamil) must be metabolized rapidly to ensure the assay system is active. A control incubation without NADPH should show minimal compound loss, confirming the metabolism is cofactor-dependent.[18]

Conclusion

The N-methylmethanesulfonamide moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its value lies not in being a perfect electronic mimic of groups like carboxylic acids or phenols, but in its ability to strategically address their common liabilities. By eliminating ionizability, blocking a key site of metabolism, and modulating hydrogen bonding capacity, this group enables the optimization of a lead compound's pharmacokinetic profile. The successful application of this bioisostere, as seen in numerous drug discovery programs, underscores the importance of a deep understanding of physicochemical principles and the adoption of a rational, data-driven approach to molecular design.

References

-

Arabi, A. A., & Nahas, M. K. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. [Link]

-

ZU Scholars. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Zayed University. [Link]

-

ResearchGate. (2025). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]

-

Alex, A. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Drug Discovery Today, 20(11), 1360-1372. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methylmethanesulfonamide: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. [Link]

-

PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[9][30]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor With Preferential Affinity for the Activated State of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-310. [Link]

-

PubChem. (n.d.). N-Methylmethanesulfonamide. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

RSC Publishing. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances. [Link]

-

MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(10), 2342. [Link]

-

ResearchGate. (n.d.). Nonclassic bioisosteric relationship between the phenol (15) and phenylsulfonamide (16) in the genesis of adrenaline (14) analogues. [Link]

-

PMC. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis. [Link]

-

SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

-

PMC. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. [Link]

-

MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2328. [Link]

-

Fiveable. (2025). Physicochemical properties. Medicinal Chemistry. [Link]

-

PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry. [Link]

-

PMC. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals. [Link]

-

PMC. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports. [Link]

-

ResearchGate. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. [Link]

-

J-STAGE. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of the Pharmaceutical Society of Japan. [Link]

-

Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Frontiers. (n.d.). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

-

ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]

-

Philadelphia University. (n.d.). Medicinal Chemistry. [Link]

-

ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. [Link]

-

DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

-

PubMed. (2024). Phenol (bio)isosteres in drug design and development. ChemMedChem. [Link]

-

ResearchGate. (2022). (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. [Link]

-

Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]

-

PubMed. (2001). Hydrogen Bonding in Sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 1888-1901. [Link]

Sources

- 1. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. rroij.com [rroij.com]

- 4. drughunter.com [drughunter.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. N-Methyl methanesulfonamide | 1184-85-6 [chemicalbook.com]

- 10. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 15. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI [mdpi.com]

- 16. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Metabolic Stability [pharmafocusasia.com]

- 20. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 21. researchgate.net [researchgate.net]

- 22. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]